molecular formula C22H24N4O2 B5651238 1'-[4-(2-furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-[4-(2-furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5651238
M. Wt: 376.5 g/mol
InChI Key: NMRGYABGBQEKFD-UHFFFAOYSA-N
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Description

The compound is a complex heterocyclic molecule that likely exhibits a range of interesting chemical and physical properties due to its intricate structure. Heterocyclic compounds, especially those containing imidazole and piperidine rings, are of significant interest in medicinal chemistry due to their biological activity.

Synthesis Analysis

Synthetic approaches to compounds similar to the one described often involve multi-step synthetic routes that allow for the introduction of various functional groups at specific positions on the core structure. Techniques such as transition metal-catalyzed C-H functionalization are crucial for the selective modification of such complex molecules (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like this one can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide detailed information on the spatial arrangement of atoms within the molecule, which is essential for understanding its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The presence of multiple heteroatoms (nitrogen, oxygen) and functional groups (e.g., benzoyl, methyl) in such compounds affords them a wide range of chemical properties. They can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-closing metathesis, contributing to their versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of heteroatoms and rigid ring structures can significantly impact these properties, affecting their behavior in biological systems and their utility in drug development.

Chemical Properties Analysis

Compounds with imidazole and piperidine moieties often exhibit interesting chemical properties, such as basicity and the ability to form hydrogen bonds. These properties are crucial for their interaction with biological molecules and can influence their pharmacological activity.

For detailed synthesis methods, structural analysis, and specific chemical properties, direct studies on similar compounds offer valuable insights. However, given the unique structure of the compound of interest, specific research and experimental investigation would be required to fully understand its characteristics and potential applications.

References:

properties

IUPAC Name

[4-(furan-2-yl)phenyl]-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25-11-8-18-20(24-15-23-18)22(25)9-12-26(13-10-22)21(27)17-6-4-16(5-7-17)19-3-2-14-28-19/h2-7,14-15H,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRGYABGBQEKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C13CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CO5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[4-(2-Furyl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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